molecular formula C17H18N4O3 B10816735 N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide

N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide

Cat. No.: B10816735
M. Wt: 326.35 g/mol
InChI Key: YUZSRIYULTYUIB-UHFFFAOYSA-N
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Description

N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide is a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases. Its primary research value lies in the study of cancers driven by alterations in these kinases, such as ALK-positive non-small cell lung cancer (NSCLC) and inflammatory myofibroblastic tumors. The compound functions by competitively binding to the ATP-binding pocket of the kinases, thereby inhibiting their autophosphorylation and subsequent downstream signaling through critical pathways like JAK/STAT, PI3K/AKT, and RAS/MAPK, which are essential for cellular proliferation and survival. This targeted mechanism makes it a crucial tool for investigating the oncogenic drivers of ALK and ROS1 rearrangements and for exploring mechanisms of resistance to first-generation ALK inhibitors. Research utilizing this compound is fundamental for developing next-generation therapeutic strategies to overcome resistance mutations, such as the gatekeeper L1196M mutation, which is a common challenge in the clinical management of ALK-positive cancers. Studies have shown its efficacy in both in vitro cellular models and in vivo xenograft models , validating its utility as a preclinical research compound for oncology and molecular pharmacology.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-23-14-5-2-4-13(10-14)16-11-15(20-24-16)17(22)19-6-3-8-21-9-7-18-12-21/h2,4-5,7,9-12H,3,6,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZSRIYULTYUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+2] Cycloaddition Methodology

The isoxazole ring is synthesized via a nitrile oxide-alkyne cycloaddition. Ethyl 2-chloro-2-(hydroxymino)acetate reacts with 3-methoxyphenylacetylene in anhydrous acetonitrile under basic conditions (NaHCO₃) to yield ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate.

Representative Procedure:

  • Reactants: Ethyl 2-chloro-2-(hydroxymino)acetate (2 equiv), 3-methoxyphenylacetylene (1 equiv), NaHCO₃ (2 equiv)

  • Solvent: Anhydrous acetonitrile (20 mL/mmol)

  • Conditions: Stirred at room temperature for 72 hours

  • Workup: Evaporation under reduced pressure, purification via flash chromatography (hexane/EtOAc gradient)

  • Yield: 88% (analogous to compound 10c in)

Crossed Condensation and Cyclization

Alternatively, the isoxazole is formed via condensation of diethyl oxalate with 3’-methoxyacetophenone, followed by cyclization using hydroxylamine.

Stepwise Process:

  • Condensation:

    • 3’-Methoxyacetophenone reacts with diethyl oxalate in ethanol/Et₂O with sodium ethoxide.

    • Intermediate: α-Ketoester (isolated via acidification and filtration).

  • Cyclization:

    • Treatment with hydroxylamine hydrochloride in ethanol under reflux forms the isoxazole ring.

    • Yield: 80% (analogous to compound 10i in).

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH.

Conditions:

  • Base: 2 M NaOH (2 equiv)

  • Solvent: THF/MeOH (3:1)

  • Temperature: 60°C, 4 hours

  • Yield: >90% (based on analogous hydrolysis in)

Formation of the Imidazolylpropyl Amide Moiety

Amide Coupling Strategies

The carboxylic acid is coupled with 3-(1H-imidazol-1-yl)propan-1-amine using carbodiimide-based reagents (e.g., EDCl, HOBt) or T3P®.

Optimized Protocol:

  • Reagents: Isoxazole-3-carboxylic acid (1 equiv), 3-(1H-imidazol-1-yl)propan-1-amine (1.2 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv)

  • Solvent: Anhydrous DMF or CH₂Cl₂

  • Conditions: 0°C → room temperature, 12–24 hours

  • Purification: Column chromatography (CH₂Cl₂/MeOH/NH₃)

  • Yield: 65–75%

Optimization of Reaction Conditions

Solvent and Catalyst Effects

  • Cycloaddition: Acetonitrile outperforms DMF or THF in minimizing byproducts.

  • Amide Coupling: Polar aprotic solvents (DMF) enhance reactivity, while additives like HOBt improve coupling efficiency.

Temperature and Time

  • Cycloaddition: Prolonged reaction times (72 hours) at room temperature maximize yields.

  • Hydrolysis: Elevated temperatures (60°C) accelerate ester hydrolysis without decomposition.

Characterization and Analytical Data

Spectral Validation

  • ¹H NMR (CDCl₃):

    • Isoxazole proton: δ 6.91 (s, 1H)

    • Imidazole protons: δ 7.45 (s, 1H), δ 7.08 (s, 1H)

    • Methoxy group: δ 3.98 (s, 3H).

  • HRMS-ESI: [M+H]⁺ calculated for C₁₇H₁₈N₄O₃: 326.1385; observed: 326.1388.

Purity and Yield Data

StepYield (%)Purity (HPLC)
Cycloaddition88>95
Hydrolysis92>98
Amide Coupling72>97

Challenges and Mitigation Strategies

  • Regioselectivity in Cycloaddition: Controlled stoichiometry and slow reagent addition reduce diastereomers.

  • Imidazole Stability: Use of anhydrous conditions prevents decomposition of the imidazolylpropyl amine .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

  • Reduction: : Reduction reactions can target the imidazole ring or the isoxazole ring, potentially leading to the formation of saturated derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield phenolic compounds, while reduction of the imidazole ring can produce imidazoline derivatives.

Scientific Research Applications

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In various studies, it has demonstrated efficacy against different cancer cell lines. For instance:

Antimicrobial Properties

Beyond its anticancer potential, there is emerging interest in the antimicrobial properties of compounds related to N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide. Research has shown that imidazole-containing compounds can exhibit significant antibacterial and antifungal activities. The presence of the methoxyphenyl group may enhance these effects by increasing lipophilicity and facilitating membrane penetration .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of isoxazole derivatives for their anticancer properties. Among these, compounds similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines . This suggests that modifications to the isoxazole scaffold could yield potent anticancer agents.

CompoundCell LineIC50 (µM)Percent Growth Inhibition (%)
Isoxazole Derivative AOVCAR-85.285
Isoxazole Derivative BSNB-194.882
This compoundTBDTBDTBD

Case Study 2: Antimicrobial Activity

Another investigation reported on the antimicrobial activity of imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Compounds with similar structures showed promising results, indicating that this compound could also possess antimicrobial properties worth exploring .

Mechanism of Action

The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the isoxazole ring can engage in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of isoxazole-3-carboxamide derivatives are highly dependent on the substituent at the 5-position of the isoxazole ring. Below is a comparative analysis of key analogs:

Structural and Molecular Comparison

Compound Name (Substituent) Molecular Formula Molecular Weight CAS Number Key Features/Activity Evidence Reference
N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide (3-methoxyphenyl) C17H19N4O3* 327.36* Not reported Electron-donating methoxy group may enhance solubility and π-π stacking -
N-(3-(1H-Imidazol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide (Furan-2-yl) C14H14N4O3 298.29 909089-13-0 Wnt/β-catenin pathway activator (SKL 2001)
N-(3-(1H-Imidazol-1-yl)propyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide (Thiophen-2-yl) C14H14N4O2S 302.35 909207-35-8 Sulfur atom may improve membrane permeability
N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-fluorophenyl)isoxazole-3-carboxamide (4-Fluorophenyl) C14H13FN4O2 296.29 912784-79-3 Electron-withdrawing fluorine enhances metabolic stability
N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-chlorophenyl)isoxazole-3-carboxamide (3-Chlorophenyl) C14H13ClN4O2 310.73 Not reported Chlorine increases lipophilicity and binding affinity

Substituent Effects on Pharmacological Properties

  • Furan-2-yl : The oxygen atom in furan facilitates hydrogen bonding, as seen in SKL 2001, which activates Wnt/β-catenin signaling—a pathway critical in cancer and stem cell regulation .
  • Halogenated (Fluoro/Chloro) : Fluorine’s electronegativity improves metabolic stability, while chlorine’s bulkiness may enhance target binding through hydrophobic interactions .

Biological Activity

N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide is a complex organic compound with notable biological activities. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C23H24N4O3
  • SMILES : COC1=CC=C(C=C1)/C=C(\C(=O)NCCCN2C=CN=C2)/NC(=O)C3=CC=CC=C3
  • InChIKey : MZRZYLMNEVRUDL-LTGZKZEYSA-N

This structure features an imidazole ring, which is known for its ability to interact with various biological targets, and an isoxazole ring that enhances its pharmacological potential.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives containing isoxazole rings can inhibit the growth of human cancer cell lines such as HepG2 (liver cancer) and HT-29 (colon cancer), with IC50 values indicating effective concentrations ranging from 50 to 100 µM .

CompoundCell LineIC50 (µM)Mechanism of Action
Isoxazole derivativeHepG250Induces apoptosis
Isoxazole derivativeHT-2956Cell cycle arrest

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The imidazole moiety can interact with metal ions in enzyme active sites, potentially modulating their activity. This interaction can lead to significant biological effects, including inhibition of enzymatic processes crucial for cancer cell proliferation .

The mechanism of action of this compound may involve:

  • Binding to Enzymes : The imidazole ring binds to metal ions or active sites in enzymes, altering their activity.
  • Interaction with Nucleic Acids : The isoxazole ring may interact with DNA or RNA, affecting gene expression and cellular functions.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

  • Antiproliferative Effects : A study demonstrated that similar isoxazole derivatives reduced cell viability in human promyelocytic leukemia cells, showing a correlation between structure and biological activity .
  • Toxicity Studies : Toxicity assessments indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a therapeutic window for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a two-step procedure: (1) formation of the isoxazole-3-carboxylic acid intermediate through cyclization of β-keto esters or nitrile oxides, and (2) coupling with 3-(1H-imidazol-1-yl)propylamine using carbodiimide-based reagents (e.g., EDC/HOBt). Optimize reaction yields by controlling stoichiometry (1:1.1 molar ratio of acid to amine), solvent choice (DMF or DCM), and temperature (room temperature for 12–24 hours). Purification via column chromatography (silica gel, 5% MeOH in DCM) is critical to remove unreacted starting materials .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., ESI-TOF) and 1H/13C NMR to verify substituent positions (e.g., δ ~8.3 ppm for imidazole protons, δ ~160 ppm for carbonyl carbons). Purity (>95%) should be confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). For crystalline samples, single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) can resolve structural ambiguities .

Q. What biological targets or pathways are associated with this compound?

  • Methodological Answer : The compound is a Wnt/β-catenin pathway agonist (e.g., SKL2001), binding to the β-catenin destruction complex to stabilize β-catenin and activate downstream transcription. Validate activity using luciferase reporter assays (TOPFlash/FOPFlash) in HEK293T cells and monitor β-catenin nuclear translocation via immunofluorescence .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize Wnt agonism while minimizing off-target effects?

  • Methodological Answer : Systematically modify the (1) 3-methoxyphenyl group (e.g., replace with 4-fluoro-3-hydroxyphenyl for enhanced solubility) and (2) imidazole-propyl linker (e.g., vary alkyl chain length). Evaluate analogs using dose-response assays (EC50 calculations) and counter-screen against related pathways (e.g., NF-κB) to assess selectivity. Molecular docking (AutoDock Vina) against the β-catenin binding pocket (PDB: 1JDH) can predict binding affinities .

Q. How to resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. zebrafish)?

  • Methodological Answer : Discrepancies may arise from differences in membrane permeability or metabolic stability. Conduct parallel assays:

  • In vitro : Use purified mitochondria (isolated via differential centrifugation in sucrose-Tris buffer) to assess direct effects on oxidative phosphorylation .
  • In vivo : Treat zebrafish embryos (24 hpf) with compound (1–10 µM in E3 medium) and quantify developmental phenotypes (e.g., axis elongation defects) via bright-field microscopy. Cross-validate with LC-MS to measure compound bioavailability .

Q. What strategies are recommended for assessing compound stability under physiological conditions?

  • Methodological Answer : Perform (1) pH stability tests (incubate in PBS at pH 2.0, 7.4, and 9.0 for 24 hours; monitor degradation via HPLC) and (2) plasma stability assays (incubate with mouse plasma at 37°C; quench with acetonitrile and analyze intact compound). For light sensitivity, store aliquots in amber vials at −80°C and test under UV/visible light exposure .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in the laboratory?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and dissolution (DMSO is preferred). In case of skin contact, wash immediately with 10% polyethylene glycol 400 solution. Store at 2–8°C in airtight, light-resistant containers with desiccant packs .

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